molecular formula C4H7ClO2<br>ClCH2CO2C2H5<br>C4H7ClO2 B140656 Ethyl chloroacetate CAS No. 105-39-5

Ethyl chloroacetate

Cat. No. B140656
M. Wt: 122.55 g/mol
InChI Key: VEUUMBGHMNQHGO-UHFFFAOYSA-N
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Patent
US04443624

Procedure details

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH measuring system, 20 g of Co2 (CO)8, 10 g of NaCl as conducting salt, and 2.5 liters of ethanol denatured with toluene are combined. The apparatus is scavenged three times with carbon monoxide, and then a CO pressure of 7.5 atmospheres gauge is established. While the vessel is heated at 55° C., a solution of 20.5% sodium ethylate in ethanol is pumped in from a reservoir by means of a proportioning pump such that a pH of 7 to 8 is reached, the liquid and gas phases being thoroughly mixed by means of a circulating pump. After the reaction temperature is reached, 490 g (4 moles) Of chloroacetic acid ethyl ester is proportioned into the vessel at a constant CO pressure of 8.0 at. gauge over a period of 15 minutes, and a 20.6% solution of sodium ethylate is added through a second inlet so as to maintain a pH of approximately 7.0. Over a period of 6 hours, 1.12 kg (3.4 moles) of 20.6% sodium ethylate is pumped in. Then the vessel is cooled, the pressure is relieved, and the vessel is purged with nitrogen. The reaction solution is separated from the sodium chloride on a suction filter and distilled. 517 g of malonic acid diethyl ester is obtained (95% yield), plus 2.5 g of acetic acid ethyl ester (approx. 1% yield) and 5 g of high-boiling compounds plus 73 g of chloroacetic acid ethyl ester.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
490 g
Type
reactant
Reaction Step Ten
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].[C]=O.[CH3:5][CH2:6][O-:7].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:16]([OH:18])C>C1(C)C=CC=CC=1>[CH2:6]([O:7][C:16](=[O:18])[CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])[CH3:5].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:9]([O:11][C:12](=[O:15])[CH3:13])[CH3:10] |f:0.1,3.4,^3:2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
1.12 kg
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Eight
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Ten
Name
Quantity
490 g
Type
reactant
Smiles
C(C)OC(CCl)=O
Step Eleven
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure vessel of a capacity of 7.5 liters, equipped with a pH
ADDITION
Type
ADDITION
Details
the liquid and gas phases being thoroughly mixed by means of a circulating pump
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of approximately 7.0
WAIT
Type
WAIT
Details
Over a period of 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the vessel is cooled
CUSTOM
Type
CUSTOM
Details
the vessel is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction solution is separated from the sodium chloride on a suction
FILTRATION
Type
FILTRATION
Details
filter
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 517 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(C)OC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
Name
Type
product
Smiles
C(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443624

Procedure details

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH measuring system, 20 g of Co2 (CO)8, 10 g of NaCl as conducting salt, and 2.5 liters of ethanol denatured with toluene are combined. The apparatus is scavenged three times with carbon monoxide, and then a CO pressure of 7.5 atmospheres gauge is established. While the vessel is heated at 55° C., a solution of 20.5% sodium ethylate in ethanol is pumped in from a reservoir by means of a proportioning pump such that a pH of 7 to 8 is reached, the liquid and gas phases being thoroughly mixed by means of a circulating pump. After the reaction temperature is reached, 490 g (4 moles) Of chloroacetic acid ethyl ester is proportioned into the vessel at a constant CO pressure of 8.0 at. gauge over a period of 15 minutes, and a 20.6% solution of sodium ethylate is added through a second inlet so as to maintain a pH of approximately 7.0. Over a period of 6 hours, 1.12 kg (3.4 moles) of 20.6% sodium ethylate is pumped in. Then the vessel is cooled, the pressure is relieved, and the vessel is purged with nitrogen. The reaction solution is separated from the sodium chloride on a suction filter and distilled. 517 g of malonic acid diethyl ester is obtained (95% yield), plus 2.5 g of acetic acid ethyl ester (approx. 1% yield) and 5 g of high-boiling compounds plus 73 g of chloroacetic acid ethyl ester.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
490 g
Type
reactant
Reaction Step Ten
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].[C]=O.[CH3:5][CH2:6][O-:7].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:16]([OH:18])C>C1(C)C=CC=CC=1>[CH2:6]([O:7][C:16](=[O:18])[CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])[CH3:5].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:9]([O:11][C:12](=[O:15])[CH3:13])[CH3:10] |f:0.1,3.4,^3:2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
1.12 kg
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Eight
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Ten
Name
Quantity
490 g
Type
reactant
Smiles
C(C)OC(CCl)=O
Step Eleven
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure vessel of a capacity of 7.5 liters, equipped with a pH
ADDITION
Type
ADDITION
Details
the liquid and gas phases being thoroughly mixed by means of a circulating pump
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of approximately 7.0
WAIT
Type
WAIT
Details
Over a period of 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the vessel is cooled
CUSTOM
Type
CUSTOM
Details
the vessel is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction solution is separated from the sodium chloride on a suction
FILTRATION
Type
FILTRATION
Details
filter
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 517 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(C)OC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
Name
Type
product
Smiles
C(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443624

Procedure details

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH measuring system, 20 g of Co2 (CO)8, 10 g of NaCl as conducting salt, and 2.5 liters of ethanol denatured with toluene are combined. The apparatus is scavenged three times with carbon monoxide, and then a CO pressure of 7.5 atmospheres gauge is established. While the vessel is heated at 55° C., a solution of 20.5% sodium ethylate in ethanol is pumped in from a reservoir by means of a proportioning pump such that a pH of 7 to 8 is reached, the liquid and gas phases being thoroughly mixed by means of a circulating pump. After the reaction temperature is reached, 490 g (4 moles) Of chloroacetic acid ethyl ester is proportioned into the vessel at a constant CO pressure of 8.0 at. gauge over a period of 15 minutes, and a 20.6% solution of sodium ethylate is added through a second inlet so as to maintain a pH of approximately 7.0. Over a period of 6 hours, 1.12 kg (3.4 moles) of 20.6% sodium ethylate is pumped in. Then the vessel is cooled, the pressure is relieved, and the vessel is purged with nitrogen. The reaction solution is separated from the sodium chloride on a suction filter and distilled. 517 g of malonic acid diethyl ester is obtained (95% yield), plus 2.5 g of acetic acid ethyl ester (approx. 1% yield) and 5 g of high-boiling compounds plus 73 g of chloroacetic acid ethyl ester.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
490 g
Type
reactant
Reaction Step Ten
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].[C]=O.[CH3:5][CH2:6][O-:7].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:16]([OH:18])C>C1(C)C=CC=CC=1>[CH2:6]([O:7][C:16](=[O:18])[CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])[CH3:5].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:9]([O:11][C:12](=[O:15])[CH3:13])[CH3:10] |f:0.1,3.4,^3:2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
1.12 kg
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Eight
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Ten
Name
Quantity
490 g
Type
reactant
Smiles
C(C)OC(CCl)=O
Step Eleven
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure vessel of a capacity of 7.5 liters, equipped with a pH
ADDITION
Type
ADDITION
Details
the liquid and gas phases being thoroughly mixed by means of a circulating pump
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of approximately 7.0
WAIT
Type
WAIT
Details
Over a period of 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the vessel is cooled
CUSTOM
Type
CUSTOM
Details
the vessel is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction solution is separated from the sodium chloride on a suction
FILTRATION
Type
FILTRATION
Details
filter
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 517 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
Name
Type
product
Smiles
C(C)OC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
Name
Type
product
Smiles
C(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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